Acetylaszonalenin

説明

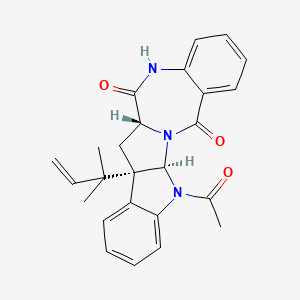

Acetylaszonalenin is a prenylated indole derivative and a fungal metabolite . It is a potent neurokinin-1 (NK1) receptor antagonist .

Synthesis Analysis

The biosynthesis of Acetylaszonalenin involves three genes coding for putative non-ribosomal peptide synthetase (AnaPS), a prenyl-transferase (AnaPT), and an acetyltransferase (AnaAT) . AnaPT catalyzes the reverse prenylation of ®-benzodiazepinedione at position C3 of the indole moiety in the presence of dimethylallyl diphosphate, resulting in the formation of aszonalenin . AnaAT catalyzes the acetylation of aszonalenin at position N1 of the indoline moiety in the presence of acetyl coenzyme A, resulting in the formation of acetylaszonalenin .Molecular Structure Analysis

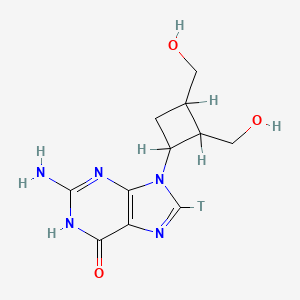

Acetylaszonalenin has a molecular formula of C25H25N3O3 . It contains a total of 60 bonds, including 35 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 4 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

Acetylaszonalenin is a prenylated indole derivative produced by several species of Penicillium, Aspergillus, and Neosartorya .Physical And Chemical Properties Analysis

The molecular weight of Acetylaszonalenin is 415.48 . The exact mass is 415.19 .科学的研究の応用

Biosynthesis in Fungi : Acetylaszonalenin is biosynthesized in the fungus Neosartorya fischeri. The process involves a non-ribosomal peptide synthetase (AnaPS), a prenyltransferase (AnaPT), and an acetyltransferase (AnaAT), which function together to form acetylaszonalenin through specific enzymatic reactions (Yin et al., 2009).

Association with Mycotoxins : Acetylaszonalenin is classified as an indole alkaloid, often found in various species of Penicillium, Aspergillus, and Neosartorya. These alkaloids, including acetylaszonalenin, are known to be toxic to animals and may contaminate food products such as blue-veined cheese (Martín et al., 2014).

Prenylation Position on Indole Ring : Studies have demonstrated the ability of the enzyme AnaPT from Neosartorya fischeri to alter the prenylation position on the indole ring of acetylaszonalenin. This finding suggests potential for chemical diversification of this compound (Pockrandt & Li, 2013).

Anticancer Activity : A study on acetylshikonin, a compound similar to acetylaszonalenin, showed inhibition of CYP2J2 enzyme and demonstrated anticancer activity against HepG2 cells, a human liver cancer cell line (Park et al., 2017).

Pharmacological Potential : Acetylshikonin has been found to stimulate glucose uptake in L6 myotubes through a specific pathway, indicating potential antidiabetic properties and highlighting a new pathway for glucose uptake in these cells (Huang et al., 2019).

特性

IUPAC Name |

(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-XRODADMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylaszonalenin | |

CAS RN |

42230-55-7 | |

| Record name | Acetylaszonalenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLASZONALENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)